molecular formula C7H6Cl2N2O B1296418 2,6-Dichloro-4-methylnicotinamide CAS No. 38841-54-2

2,6-Dichloro-4-methylnicotinamide

Cat. No. B1296418
CAS RN: 38841-54-2
M. Wt: 205.04 g/mol
InChI Key: FUHRWOFCZTZGQA-UHFFFAOYSA-N
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Patent
US05200522

Procedure details

A mixture of 3-cyano-2,6-dichloro-4-methylpyridine (270g, 1.44 mole) and concentrated sulfuric acid (530ml) was heated and stirred at 100-110° C. for 3 hours. The resultant mixture was cooled, and poured, with stirring, into 21 of water, to produce a precipitate. The precipitate was neutralized with a sodium hydroxide solution and stirred overnight. The precipitate was then filtered, washed with 31 of water, and dried at 80° C. under vacuum.
Quantity
1.44 mol
Type
reactant
Reaction Step One
Quantity
530 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:4]([Cl:11])=[N:5][C:6]([Cl:10])=[CH:7][C:8]=1[CH3:9])#[N:2].S(=O)(=O)(O)[OH:13].[OH-].[Na+]>O>[Cl:11][C:4]1[C:3]([C:1]([NH2:2])=[O:13])=[C:8]([CH3:9])[CH:7]=[C:6]([Cl:10])[N:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.44 mol
Type
reactant
Smiles
C(#N)C=1C(=NC(=CC1C)Cl)Cl
Name
Quantity
530 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 (± 5) °C
Stirring
Type
CUSTOM
Details
stirred at 100-110° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
ADDITION
Type
ADDITION
Details
poured
CUSTOM
Type
CUSTOM
Details
to produce a precipitate
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The precipitate was then filtered
WASH
Type
WASH
Details
washed with 31 of water
CUSTOM
Type
CUSTOM
Details
dried at 80° C. under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
ClC1=NC(=CC(=C1C(=O)N)C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.